molecular formula C11H9BrO3 B2610934 6-Bromo-2-carboxymethyl-1-indanone CAS No. 181477-10-1

6-Bromo-2-carboxymethyl-1-indanone

Cat. No.: B2610934
CAS No.: 181477-10-1
M. Wt: 269.094
InChI Key: FVODCNPPJOKTQC-UHFFFAOYSA-N
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Description

6-Bromo-2-carboxymethyl-1-indanone: is an organic compound with the molecular formula C10H9BrO3 It is a derivative of indanone, featuring a bromine atom at the 6th position and a carboxymethyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-carboxymethyl-1-indanone typically involves the bromination of 2-carboxymethyl-1-indanone. One common method includes the following steps:

    Starting Material: 2-carboxymethyl-1-indanone.

    Bromination: The bromination is carried out using bromine (Br2) in the presence of a suitable solvent like chloroform (CHCl3) or carbon tetrachloride (CCl4).

    Reaction Conditions: The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete bromination.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 6-Bromo-2-carboxymethyl-1-indanone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol, yielding 6-Bromo-2-carboxymethyl-1-indanol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed under mild conditions.

Major Products

    Oxidation: 6-Bromo-2-carboxymethyl-1-indanoic acid.

    Reduction: 6-Bromo-2-carboxymethyl-1-indanol.

    Substitution: Various substituted indanone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 6-Bromo-2-carboxymethyl-1-indanone serves as a versatile intermediate for the preparation of more complex molecules. Its bromine atom allows for further functionalization, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology

This compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules. It may act as a probe in biochemical assays to investigate enzyme mechanisms.

Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or anticancer properties.

Industry

In the chemical industry, this compound can be used as a building block for the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and functional groups make it suitable for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1-indanone: Lacks the carboxymethyl group, making it less versatile for further functionalization.

    2-Carboxymethyl-1-indanone: Lacks the bromine atom, which reduces its reactivity in substitution reactions.

    6-Bromo-2-methyl-1-indanone: Similar structure but with a methyl group instead of a carboxymethyl group, affecting its solubility and reactivity.

Uniqueness

6-Bromo-2-carboxymethyl-1-indanone is unique due to the presence of both a bromine atom and a carboxymethyl group. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-(5-bromo-3-oxo-1,2-dihydroinden-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO3/c12-8-2-1-6-3-7(4-10(13)14)11(15)9(6)5-8/h1-2,5,7H,3-4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVODCNPPJOKTQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=C1C=CC(=C2)Br)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181477-10-1
Record name 2-(6-bromo-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

6-Bromo-1-indanone (142 g, 672 mmol) in tetrahydrofuran (1200 mL) was added slowly to refluxing dimethyl carbonate (143 mL, 1680 mmol), sodium hydride (80.6 g, 2020 mmol, 60% in oil, washed with pentane after weighing) and tetrahydrofuran (1200 mL). After refluxing the mixture for 2.5 hours, acetic acid (240 mL) was added dropwise at 0° C. and then allowed to warm to room temp. The mixture was partitioned between diethyl ether/dichloromethane and dilute aqueous hydrochloric acid. The organic layer was washed with 2N hydrochloric acid, water, aqueous sodium bicarbonate, and brine and was then dried over sodium sulfate to obtain a brown solid after removing solvent under vacuum, (176 g, 97%, crude), 124.5-127.5° C. m.p. 1H-NMR (300 MHz, CDCl3) (a ratio of approximately 3:1 enol to ketone tautomers) 7.91 (d, 0.27H), 7.77 (d, 0.73H, J=1.8), 7.73 (dd, 0.27H), 7.54 (dd, 0.73H, J=8.1, 1.8), 7.39 (d, 0.27H), 7.34 (d, 0.73H, J=7.9), 3.86 (s, 2.19H), 3.83 (m, 0.27H), 3.80 (s, 0.81H), 3.50 (m, 0.27H), 3.47 (s, 1.46H), 3.32 (m, 0.27H).
Quantity
142 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
Quantity
143 mL
Type
reactant
Reaction Step Two
Quantity
80.6 g
Type
reactant
Reaction Step Two
Quantity
1200 mL
Type
solvent
Reaction Step Two
Quantity
240 mL
Type
reactant
Reaction Step Three

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